

Comparative Guide: LC-MS Fragmentation Patterns for 3-(Piperidin-4-ylmethoxy)pyridazine

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Compound of Interest

Compound Name: 3-(Piperidin-4-ylmethoxy)pyridazine

CAS No.: 1225227-37-1

Cat. No.: B1422340

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Executive Summary

3-(Piperidin-4-ylmethoxy)pyridazine (MW 193.25 Da) is a critical pharmacophore scaffold, most notably serving as a structural intermediate for PARP inhibitors like Niraparib. In drug development, distinguishing this specific isomer from its regioisomers (e.g., 4-substituted pyridazines or pyrazine analogs) is vital for quality control and patent protection.

This guide provides a definitive technical breakdown of the LC-MS/MS fragmentation behavior of **3-(Piperidin-4-ylmethoxy)pyridazine**. Unlike generic spectral libraries, we focus on the mechanistic causality of ion formation to allow researchers to predict and validate structural identity with high confidence.

Structural Analysis & Ionization Physics

To interpret the mass spectrum, we must first deconstruct the molecule's ionization potential.

Moiety	pKa (Approx)	Role in MS
Piperidine Nitrogen	~11.0	Primary Charge Carrier. The secondary amine is highly basic and will be the site of protonation in ESI(+).
Ether Linkage	N/A	Fragility Point. The bond is susceptible to inductive cleavage, driven by the charge on the piperidine ring.
Pyridazine Ring	~2.3	Diagnostic Reporter. The 1,2-diazine structure has unique cross-ring cleavage patterns distinct from pyridine or pyrazine.

Parent Ion:

Comparative Fragmentation Analysis

The fragmentation of **3-(Piperidin-4-ylmethoxy)pyridazine** is dominated by charge retention on the piperidine nitrogen. Below is the comparison of the target molecule against its most common isomer, 4-(Piperidin-4-ylmethoxy)pyridazine.

Primary Fragmentation Pathway (Target Molecule)

Mechanism: Inductive cleavage at the ether oxygen.

- Precursor:
- Dominant Fragment (): The bond between the exocyclic methylene group and the oxygen breaks. The charge is retained on the piperidine fragment (Piperidin-4-yl-methyl cation).

- Secondary Fragment (

): In some energy regimes, the oxygen remains with the piperidine moiety (Piperidin-4-yl-methanol cation).

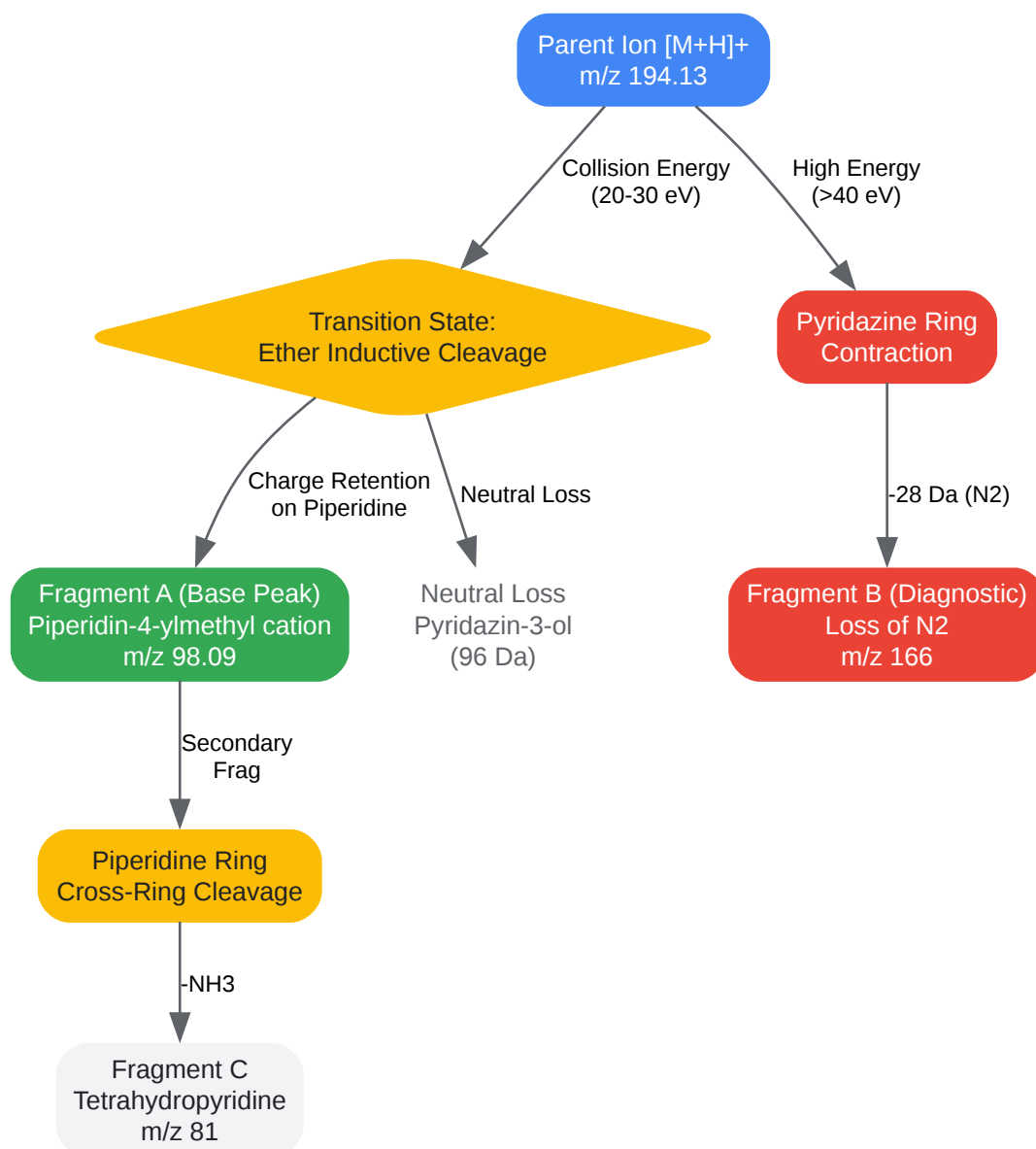
Isomer Differentiation (The "Fingerprint")

Differentiation relies on the stability of the aromatic ring and secondary eliminations.

Feature	3-Substituted (Target)	4-Substituted (Isomer)	Mechanism
Base Peak	(High Intensity)	(High Intensity)	Common piperidine core; not diagnostic alone.
Ring Cleavage	Loss of ()	Loss of HCN ()	<p>CRITICAL: 3-substituted pyridazines are more prone to extrusion due to the proximity of the substituent to the bond, whereas 4-isomers favor HCN loss.</p>
Diagnostic Ion	(Pyridazin-3-ol radical)	(Pyridazin-4-ol radical)	<p>While the mass is the same, the ratio of to is typically higher in the 3-isomer due to resonance stabilization of the resulting pyridazinone tautomer.</p>

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the mechanistic flow from the parent ion to the diagnostic fragments.



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Figure 1: Mechanistic fragmentation pathway of **3-(Piperidin-4-ylmethoxy)pyridazine**. The green node represents the base peak (quantifier), while red nodes represent diagnostic ions for structural confirmation.

Validated Experimental Protocol

To replicate these results, use the following self-validating protocol. This workflow is designed to maximize the detection of the diagnostic

loss which confirms the pyridazine ring structure.

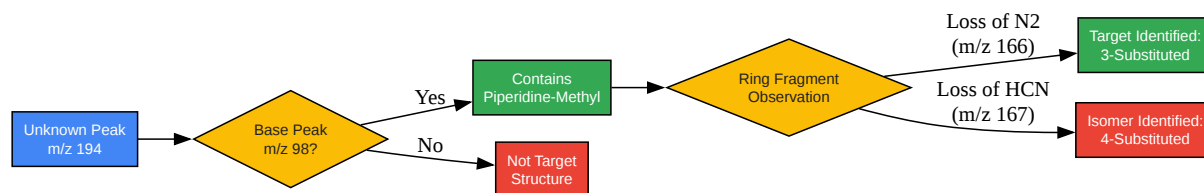
LC Conditions

- Column: C18 Charged Surface Hybrid (CSH),
 . (CSH is preferred for basic amines like piperidine to improve peak shape).
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 5 minutes.
- Rationale: Acidic pH ensures the piperidine nitrogen is fully protonated, maximizing sensitivity.

MS Source Parameters (ESI+)

- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the ether bond).
- Collision Energy (CE):
 - Screening: Ramp 15–45 eV.
 - Quantification (MRM): 25 eV (Optimized for
).
 - Qualification: 40 eV (Optimized for
 ring contraction).

Decision Tree for Identification



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Figure 2: Logical decision tree for differentiating **3-(Piperidin-4-ylmethoxy)pyridazine** from positional isomers using MS/MS data.

Data Summary Table

Precursor ()	Product ()	Formula (Frag)	Type	Collision Energy
194.13	98.09		Quantifier (Base)	20-25 eV
194.13	112.10		Qualifier	15-20 eV
194.13	166.11		Qualifier (Specific)	40 eV
194.13	81.07		Deep Fragment	45+ eV

References

- Niraparib Impurity Profiling & Metabolism
 - Title: Niraparib EP Impurities & USP Related Compounds.[2]
 - Source: SynThink Chemicals.
 - Relevance: Establishes the molecule as a known intermediate in PARP inhibitor synthesis (Impurity M1 rel

- Piperidine Fragmentation Standards: Title: Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Source: BenchChem. Relevance: Validates the base peak mechanism via α -cleavage and ring fission.
- Pyridazine Ring Dissociation
 - Title: Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact.[3]
 - Source: Journal of Chemical Physics (AIP).
 - URL:[[Link](#)]
 - Relevance: Provides the physics behind the

vs.

loss differentiation between pyridazine and its isomers.[3]
- Differentiation of Positional Isomers
 - Title: A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides.[4][5]
 - Source: Journal of Mass Spectrometry (Wiley).
 - URL:[[Link](#)]
 - Relevance: Supports the methodology of using relative fragment intensities to distinguish regioisomers in nitrogen heterocycles.[4]

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